

# Application Notes & Protocols: Trioctyl Trimellitate (TOTM) as a Non-Phthalate Plasticizer Alternative

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## Compound of Interest

Compound Name: *Trioctyl trimellitate*

Cat. No.: *B7802723*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Trioctyl trimellitate** (TOTM) as a high-performance, non-phthalate plasticizer. The information compiled is intended to guide researchers and professionals in evaluating and utilizing TOTM as a safer alternative to traditional phthalate plasticizers in sensitive applications such as medical devices, pharmaceutical packaging, and laboratory equipment.

## Introduction to Trioctyl Trimellitate (TOTM)

**Trioctyl trimellitate**, also known as Tris(2-ethylhexyl) trimellitate, is a branched, high-molecular-weight plasticizer.<sup>[1]</sup> It is a clear, viscous, and oily liquid that is nearly colorless and has a mild odor.<sup>[1][2]</sup> TOTM is produced through the esterification of trimellitic anhydride with 2-ethylhexanol.<sup>[3]</sup> Its chemical structure, featuring three long, branched ester groups attached to a central aromatic ring, imparts properties like low volatility, high thermal stability, and excellent resistance to migration, making it a superior alternative to low-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP).<sup>[3][4]</sup>

Due to growing health and environmental concerns over certain phthalates, which have been identified as potential endocrine disruptors, TOTM has gained prominence.<sup>[5][6]</sup> It is frequently used in applications demanding high safety and permanence, including medical-grade PVC products, high-temperature wire insulation, and food contact materials.<sup>[1][7]</sup>

## Key Properties and Advantages

TOTM offers a range of properties that make it a suitable replacement for phthalates in demanding applications:

- **Low Volatility and Migration:** Its high molecular weight (546.8 g/mol ) significantly reduces its tendency to evaporate or leach out of the polymer matrix.[\[4\]](#)[\[7\]](#)[\[8\]](#) This is critical for medical devices, where patient exposure to leachables is a major concern, and for food packaging, to prevent contamination.[\[7\]](#)[\[9\]](#)
- **Excellent Thermal Stability:** TOTM is well-suited for high-temperature applications, such as automotive interiors and electrical wiring, as it resists degradation at elevated temperatures. [\[1\]](#)[\[2\]](#)[\[8\]](#)
- **Superior Biocompatibility:** Studies indicate that TOTM exhibits significantly lower cytotoxicity compared to DEHP.[\[10\]](#)[\[11\]](#) Its lower potential for leaching reduces the risk of adverse biological interactions.[\[10\]](#)
- **Good Electrical Properties:** It provides excellent electrical insulation, making it a preferred choice for wire and cable sheathing.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- **Chemical Resistance:** TOTM shows good resistance to extraction by oils, soapy water, and various solvents.[\[2\]](#)[\[8\]](#)

## Data Presentation: Comparative Analysis

The following tables summarize the key physical, chemical, and performance properties of TOTM, with comparisons to DEHP where data is available.

Table 1: General and Physical Properties of TOTM

Property	Value	Reference(s)
Chemical Name	Tris(2-ethylhexyl) trimellitate	
Synonyms	TOTM, TEHTM	[3][9]
CAS Number	3319-31-1	[1][3]
Molecular Formula	C <sub>33</sub> H <sub>54</sub> O <sub>6</sub>	[1][3][13]
Molecular Weight	546.8 g/mol	[4]
Appearance	Clear, viscous, colorless to pale yellow liquid	[1]
Boiling Point	>400°C	[1]
Freezing/Pour Point	-46°C	
Flash Point	approx. 250 - 290°C	[2][14]
Viscosity @ 25°C	210 mPa.s	[14]
Specific Gravity @ 27°C	0.985 – 0.995	[2]
Water Solubility	Practically insoluble	
Ester Content	≥ 99.0 - 99.5%	[2][12]

Table 2: Performance and Safety Data (TOTM vs. DEHP)

Parameter	Trioctyl Trimellitate (TOTM)	Di(2-ethylhexyl) Phthalate (DEHP)	Reference(s)
Application Areas	Medical devices, wire/cable insulation, food contact materials, automotive interiors.	Formerly widespread; now restricted in many applications. Still used in some medical devices.	[1][15]
Leachability in Medical Tubing	Lower migration rates observed. In one study, 4.87 mg retained by patients per session.	Higher migration rates. In the same study, 27.30 mg retained by patients per session.	[9]
Cytotoxicity	Significantly lower than DEHP. Not found to be cytotoxic to L929 mouse fibroblasts.	Higher cytotoxicity. Induces significant hydrogen peroxide production in rat hepatocytes.	[10]
Acute Toxicity (HL-60 cells)	Approximately 10-fold weaker than DEHP.	Baseline for comparison.	[10][16]
Regulatory Status	FDA-approved for food contact; not restricted by REACH, RoHS.	Restricted under REACH, RoHS, and other regulations due to reproductive toxicity.	[7][15]

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate plasticizer properties in a research setting.

### Protocol 1: Plasticizer Migration from PVC Tubing

This protocol is designed to quantify the leaching of a plasticizer from PVC medical tubing into a food or blood simulant.

Objective: To measure the amount of TOTM that migrates from PVC tubing into a liquid medium over a specified time and temperature.

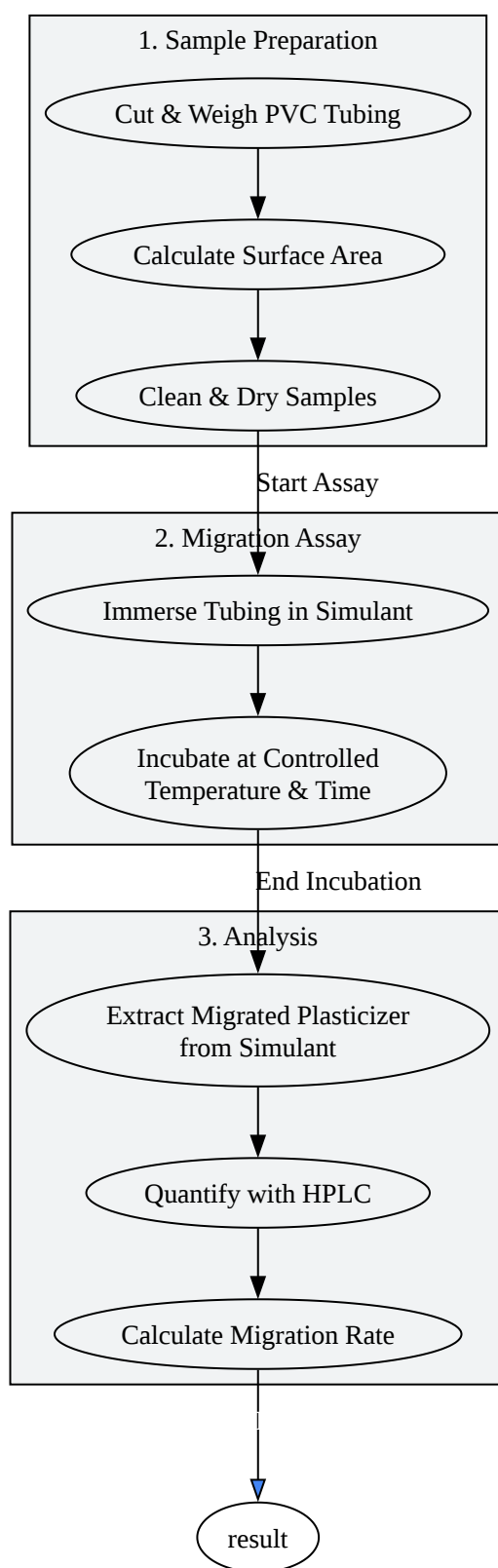
Materials:

- PVC tubing plasticized with a known concentration of TOTM.
- Food simulant (e.g., 50% ethanol/water for fatty foods, deionized water) or blood simulant. [\[17\]](#)[\[18\]](#)[\[19\]](#)
- Glass vials with screw caps.
- Incubator or water bath.
- Analytical balance.
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Heptane or other suitable organic solvent for extraction.
- TOTM standard for calibration.

Methodology:

- Sample Preparation:
  - Cut the PVC tubing into standardized segments (e.g., 5 cm length).
  - Measure and record the weight and surface area of each segment.
  - Clean the surface of the tubing segments with deionized water and dry them completely.
- Migration Test:
  - Place a known number of tubing segments into a glass vial.
  - Add a precise volume of the chosen simulant to the vial, ensuring the tubing is fully submerged. A standard surface-area-to-volume ratio should be maintained (e.g., 6 dm<sup>2</sup>/L).

- Seal the vials tightly.
- Place the vials in an incubator set to the desired test condition (e.g., 40°C for 10 days, to simulate long-term storage).[\[20\]](#)
- Sample Extraction:
  - At predetermined time intervals (e.g., 24h, 72h, 10 days), remove a vial from the incubator.
  - Carefully remove the PVC tubing segments.
  - Transfer the simulant liquid to a new vial for analysis.
  - Perform a liquid-liquid extraction on the simulant by adding a known volume of heptane (or another appropriate solvent), vortexing vigorously, and allowing the layers to separate.
  - Collect the organic (heptane) layer, which now contains the migrated TOTM.
- Quantification via HPLC:
  - Prepare a calibration curve using known concentrations of the TOTM standard dissolved in heptane.
  - Inject the extracted sample into the HPLC system.
  - Use a suitable mobile phase and column to separate TOTM from other components.
  - Quantify the concentration of TOTM in the sample by comparing its peak area to the calibration curve.
- Data Calculation:
  - Calculate the total mass of migrated TOTM based on its concentration in the simulant and the volume of the simulant.
  - Express the migration results in mg/kg of simulant or  $\mu\text{g}/\text{cm}^2$  of the material surface area.



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## Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of an MTT assay to evaluate the potential of TOTM leachables to cause cell death or inhibit cell growth.[\[10\]](#)

Objective: To assess the cytotoxicity of extracts from TOTM-plasticized materials on a cultured cell line (e.g., L929 mouse fibroblasts or human leukemia HL-60 cells).[\[10\]](#)

### Materials:

- TOTM-plasticized material.
- L929 mouse fibroblast cell line (or other suitable line).
- Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).
- 96-well cell culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- Positive control (e.g., latex extract, known to be cytotoxic).
- Negative control (e.g., high-density polyethylene extract).
- Microplate reader.

### Methodology:

- Preparation of Material Extracts:
  - Prepare extracts of the TOTM-plasticized material according to ISO 10993-12 standards.
  - Incubate a specified amount of the material in cell culture medium at 37°C for 24 hours to create the extract.



- Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
- Cell Seeding:
  - Culture L929 cells until they reach approximately 80% confluency.
  - Trypsinize, count, and seed the cells into a 96-well plate at a density of  $\sim 1 \times 10^4$  cells per well.
  - Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- Exposure to Extracts:
  - After 24 hours, remove the culture medium from the wells.
  - Add 100 µL of the prepared material extracts (including dilutions), positive control, and negative control to the appropriate wells. Include wells with only fresh medium as a blank control.
  - Incubate the plate for another 24-48 hours.
- MTT Assay:
  - After the exposure period, add 10 µL of MTT solution to each well.
  - Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
  - Remove the MTT-containing medium.
  - Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
  - Gently shake the plate for 15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at 570 nm using a microplate reader.

- Calculate cell viability as a percentage relative to the negative control:
  - $\text{Cell Viability (\%)} = (\text{Absorbance of Test Sample} / \text{Absorbance of Negative Control}) \times 100$
- A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30% (i.e., viability < 70%).[\[21\]](#)



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## Signaling Pathways and Mechanism of Action

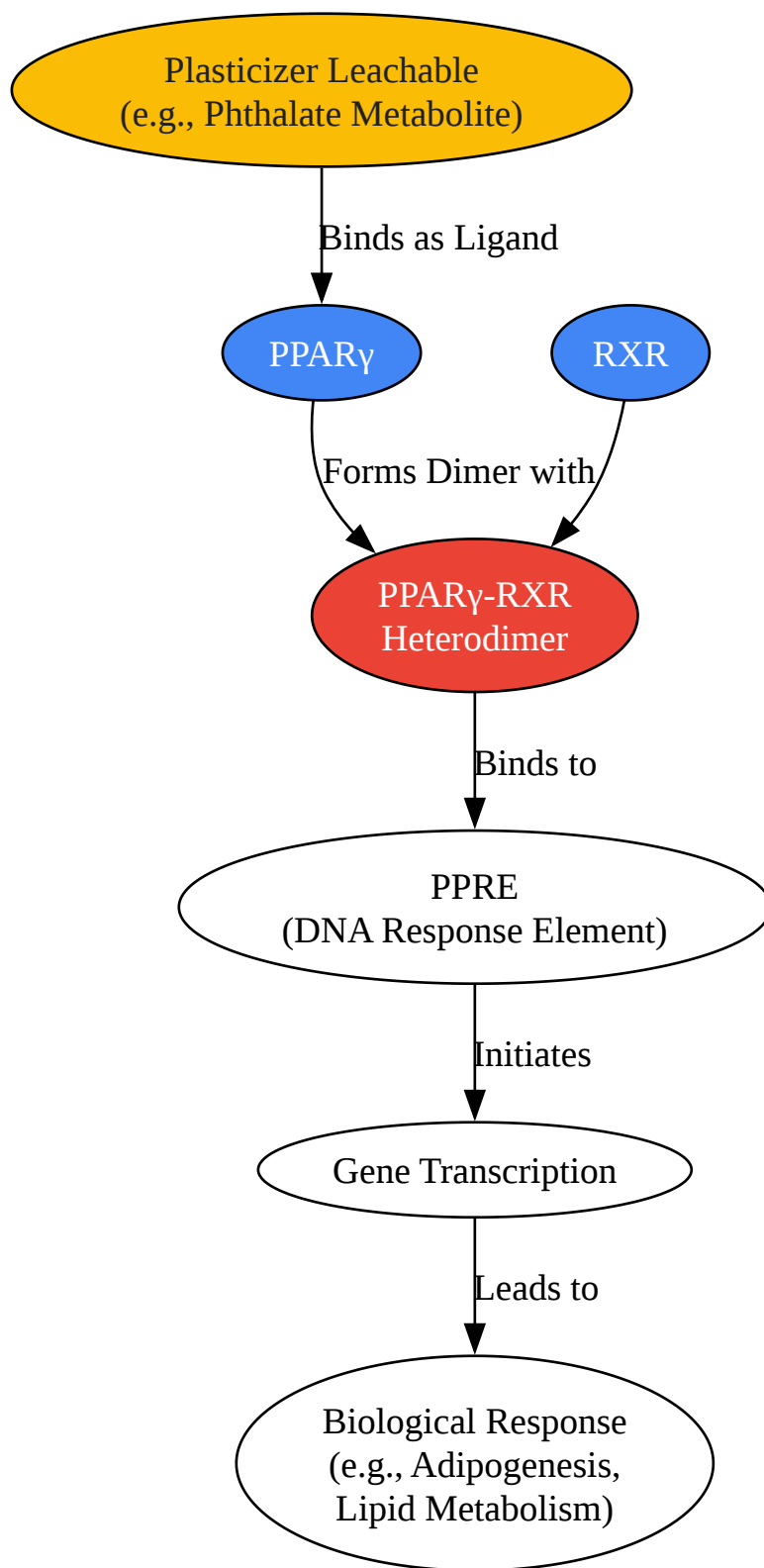
### Mechanism of Plasticization

Plasticizers do not form chemical bonds with the polymer. Instead, their molecules intersperse between the polymer chains (e.g., PVC).[22] This increases the intermolecular space, which weakens the polymer-polymer chain interactions (van der Waals forces).[22] The result is increased flexibility, reduced brittleness, and improved workability of the polymer.[20][22] The larger molecular structure of TOTM, compared to DEHP, leads to stronger intermolecular forces between the plasticizer and the PVC chains, which contributes to its lower migration rate.[4]

### Potential Biological Interactions: PPAR $\gamma$ Signaling

While TOTM is considered safer than many phthalates, it is important for drug development professionals to understand the potential biological pathways that plasticizers can influence. Some plasticizers have been shown to act as ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ).[23][24] PPAR $\gamma$  is a key regulator of adipogenesis (fat cell differentiation) and lipid metabolism.[23][25]

Activation of PPAR $\gamma$  by a ligand can initiate a signaling cascade that alters gene expression related to lipid storage and metabolism.[23] While studies have focused more on phthalates, understanding this pathway is crucial for assessing the endocrine-disrupting potential of any compound that may leach from a medical device or packaging. Some non-phthalate plasticizers have been shown to activate PPAR $\gamma$  in transfection assays.[23] The lower biological activity of TOTM suggests a much weaker interaction with such pathways compared to DEHP.[11][16]



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## Conclusion

**Trioctyl trimellitate** (TOTM) presents a well-characterized and safer alternative to traditional phthalate plasticizers for a wide range of applications, particularly in the medical, pharmaceutical, and food contact industries. Its high molecular weight translates to superior permanence, with significantly lower migration and volatility.[4] The available data demonstrates a favorable biocompatibility profile with lower cytotoxicity compared to DEHP.[10] The provided protocols offer a framework for researchers to conduct comparative evaluations of TOTM and other plasticizers, ensuring that materials selected for sensitive applications meet the highest standards of safety and performance.

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